molecular formula C33H33FN2O5 B2691487 3-Oxo Atorvastatin CAS No. 104239-97-6; 887196-30-7

3-Oxo Atorvastatin

Número de catálogo: B2691487
Número CAS: 104239-97-6; 887196-30-7
Peso molecular: 556.634
Clave InChI: JVFCMPKBFPIOON-AREMUKBSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Oxo Atorvastatin is a useful research compound. Its molecular formula is C33H33FN2O5 and its molecular weight is 556.634. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

3-Oxo Atorvastatin is an active metabolite of atorvastatin, which functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This inhibition leads to decreased cholesterol synthesis in the liver, resulting in increased uptake of low-density lipoprotein (LDL) by hepatic cells. The following table summarizes the key pharmacological actions and effects of this compound:

Property Description
Mechanism of Action Inhibition of HMG-CoA reductase
Primary Effects Decreases LDL cholesterol, triglycerides; increases HDL cholesterol
Clinical Uses Treatment of hyperlipidemia, prevention of cardiovascular events
Pleiotropic Effects Improvement in endothelial function, reduction of inflammation

Clinical Applications

The primary clinical applications of this compound include:

  • Dyslipidemia Treatment : It is used to manage various forms of dyslipidemia, including primary hyperlipidemia and mixed dyslipidemia. Clinical studies have demonstrated that atorvastatin can reduce LDL cholesterol levels by 36-53% in patients with elevated cholesterol levels .
  • Cardiovascular Disease Prevention : Atorvastatin, along with its metabolite this compound, is indicated for the prevention of cardiovascular events such as myocardial infarction and stroke in patients with risk factors or established coronary artery disease .
  • Adjunct Therapy : It is often prescribed as an adjunct to dietary modifications for patients who do not achieve desired lipid levels through diet alone .

Case Studies and Research Findings

Numerous studies have evaluated the efficacy and safety profile of atorvastatin and its metabolites, including this compound. Notable findings include:

  • A pooled analysis from 21 completed clinical trials involving over 2500 patients indicated that atorvastatin was well-tolerated, with fewer than 2% withdrawing due to adverse effects. Common side effects included gastrointestinal disturbances such as constipation and dyspepsia .
  • In a study assessing long-term treatment outcomes, atorvastatin reduced LDL cholesterol levels significantly across various patient demographics, including those with familial hypercholesterolemia .
  • Research has also highlighted the potential for atorvastatin to exhibit vasculoprotective effects independent of its lipid-lowering properties. These effects include enhanced stability of atherosclerotic plaques and reduced oxidative stress .

Safety Profile

The safety profile of this compound mirrors that of atorvastatin itself. Adverse events are generally mild and transient. Serious adverse events were reported in approximately 5% of patients treated with atorvastatin, with only a small fraction potentially related to treatment . The incidence of liver enzyme elevations was low (0.7%), indicating a favorable safety margin for long-term use .

Propiedades

Número CAS

104239-97-6; 887196-30-7

Fórmula molecular

C33H33FN2O5

Peso molecular

556.634

Nombre IUPAC

(5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid

InChI

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-/m1/s1

Clave InChI

JVFCMPKBFPIOON-AREMUKBSSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.